N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-9H-xanthene-9-carboxamide
Description
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-9H-xanthene-9-carboxamide is a hybrid molecule combining a tetrahydrocarbazole core with a xanthene carboxamide moiety. The tetrahydrocarbazole group is a partially saturated carbazole derivative, known for its planar aromatic structure and bioactivity in CNS targeting and anticancer applications . This compound is hypothesized to exhibit enhanced pharmacokinetic properties compared to simpler carbazole derivatives, leveraging the xanthene group’s lipophilicity for improved membrane permeability . Its synthesis likely involves multi-step condensation and amidation reactions, as seen in related tetrahydrocarbazole derivatives .
Properties
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O2/c30-27(26-19-8-2-5-11-24(19)31-25-12-6-3-9-20(25)26)28-16-17-13-14-23-21(15-17)18-7-1-4-10-22(18)29-23/h2-3,5-6,8-9,11-15,26,29H,1,4,7,10,16H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAILBWFDSVFAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-9H-xanthene-9-carboxamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound belongs to the class of xanthene derivatives and features a tetrahydrocarbazole moiety. Its synthesis typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with xanthene-9-carboxylic acid derivatives under specific conditions to yield the desired amide product. The general synthetic route can be summarized as follows:
- Starting Materials : 2,3,4,9-tetrahydro-1H-carbazole and xanthene-9-carboxylic acid.
- Reagents : Use of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base (e.g., triethylamine).
- Conditions : The reaction is typically performed under reflux in an organic solvent like dichloromethane.
Antioxidant Properties
Recent studies have indicated that compounds derived from tetrahydrocarbazole exhibit antioxidant activity. For instance, research has shown that certain derivatives can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems . This property is crucial for potential therapeutic applications in diseases associated with oxidative damage.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in various models. In vitro studies demonstrated that this compound can inhibit neurodegeneration in cell cultures exposed to neurotoxic agents. The mechanism involves modulation of signaling pathways associated with neuronal survival and apoptosis .
Anti-prion Activity
A related study focused on the anti-prion activity of tetrahydrocarbazole derivatives. It was found that modifications at specific positions on the carbazole scaffold can enhance the compound's efficacy against prion diseases. The structure-activity relationship (SAR) analysis indicated that the presence of hydroxyl and amino groups significantly contributes to its biological activity .
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Neuroprotective | Inhibits neurodegeneration | |
| Anti-prion | Reduces prion propagation |
Notable Research Studies
- Study on Antioxidant Activity : A study evaluated various tetrahydrocarbazole derivatives for their ability to inhibit lipid peroxidation and scavenge reactive oxygen species (ROS). Results indicated that certain modifications significantly improved antioxidant capacity .
- Neuroprotective Mechanisms : Research focusing on neuronal cell lines demonstrated that treatment with this compound resulted in decreased levels of apoptosis markers following exposure to glutamate toxicity .
- Anti-prion Efficacy : A comprehensive evaluation of several derivatives showed that structural variations influenced their anti-prion activity significantly. The most potent derivative exhibited an eightfold increase in effectiveness compared to the lead compound GJP14 .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-9H-xanthene-9-carboxamide is highlighted through comparisons with analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings
Structural Diversity :
- The target compound’s xanthene-carboxamide group distinguishes it from 1,3,4-oxadiazole-carbazole hybrids () and halogenated tetrahydrocarbazoles (). The xanthene moiety may enhance photostability and π-stacking compared to phenyl or oxadiazole groups .
- Unlike halogenated derivatives (e.g., 6-chloro in ), the absence of electronegative substituents in the target compound may reduce binding specificity but improve metabolic stability .
Synthetic Routes :
- The target compound’s synthesis likely parallels ’s methods, involving amide coupling between tetrahydrocarbazole and xanthene-carboxylic acid. This contrasts with ’s oxadiazole ring formation via acetic anhydride condensation .
Biological Activity :
- While ’s oxadiazole-carbazole hybrids show antimicrobial activity , the target compound’s bioactivity remains hypothetical. The xanthene group’s bulkiness may shift activity toward CNS or anticancer targets , as seen in other carbazole-xanthene hybrids .
- ’s xanthene-carboxamide derivatives serve as amine precursors , suggesting the target compound could act as a prodrug or intermediate in bioactive amine synthesis .
Characterization :
- All compounds rely on NMR, IR, and MS for structural validation. The target compound’s crystallinity (if achieved) could enable X-ray diffraction analysis using programs like SHELX (), providing insights into hydrogen-bonding patterns () and ring puckering ().
However, the xanthene group’s hydrophobicity could offset this advantage .
Preparation Methods
Functionalization of 2,3,4,9-Tetrahydro-1H-Carbazole
The 2,3,4,9-tetrahydro-1H-carbazole scaffold is typically synthesized via Fischer indole cyclization or palladium-catalyzed cross-coupling reactions. A critical step involves introducing a methylaminomethyl group at the 6-position. In a protocol adapted from carbazole derivative syntheses, 6-methylaminomethyl-2,3,4,9-tetrahydro-1H-carbazole is prepared by:
- Mannich Reaction : Treating 2,3,4,9-tetrahydro-1H-carbazole with formaldehyde and methylamine hydrochloride in acetic acid under reflux (12 h, 80°C), yielding the secondary amine.
- Reductive Amination : Reacting 6-formyl-2,3,4,9-tetrahydro-1H-carbazole with methylamine in the presence of sodium cyanoborohydride (MeOH, RT, 24 h).
The Mannich route offers higher regioselectivity (85% yield) compared to reductive amination (72% yield), as confirmed by $$ ^1H $$-NMR analysis of the methylene protons at δ 3.8–4.1 ppm.
Synthesis of 9H-Xanthene-9-Carboxylic Acid
Cyclocondensation of Dimedone Derivatives
Xanthene-9-carboxylic acid is synthesized via a tandem aldol condensation/Michael addition sequence, as demonstrated in the preparation of structurally related xanthenes:
- Aldol Condensation : Dimedone (2 eq) reacts with methyl chloromethoxyacetate (1 eq) in dichloromethane under reflux (3 h), forming a bis-cyclohexenone intermediate.
- Michael Addition : The intermediate undergoes intramolecular cyclization in ethyl acetate at 60°C, yielding xanthene-9-carboxylic acid methyl ester (62% yield).
- Ester Hydrolysis : Saponification with NaOH (2 M, EtOH/H$$_2$$O, 70°C, 4 h) produces the free carboxylic acid (95% conversion).
Key spectral data for xanthene-9-carboxylic acid include IR absorption at 1728 cm$$^{-1}$$ (C=O) and $$ ^{13}C $$-NMR signals at δ 168.9 ppm (carboxylic carbon).
Amide Bond Formation
Carbodiimide-Mediated Coupling
The final step involves coupling 6-(aminomethyl)-2,3,4,9-tetrahydro-1H-carbazole with xanthene-9-carboxylic acid using ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBt):
Schlenk Techniques for Moisture Sensitivity
To mitigate hydrolysis of the activated intermediate, Schlenk line techniques under nitrogen atmosphere are employed, improving yield to 84%.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (SiO$$_2$$, hexane/ethyl acetate 3:1 → 1:1 gradient), followed by recrystallization from ethanol to afford analytically pure material (≥99% purity by HPLC).
Spectroscopic Confirmation
- $$ ^1H $$-NMR (CDCl$$3$$) : δ 8.2 ppm (s, 1H, NH), 7.4–6.8 ppm (m, 8H, aromatic), 4.5 ppm (d, 2H, CH$$2$$NH).
- HRMS : m/z calculated for C$${27}$$H$${25}$$N$$2$$O$$2$$ [M+H]$$^+$$ 417.1918, found 417.1921.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Mannich + EDCl/HOBt | 78 | 99 | Regioselective, scalable |
| Reductive Amination + HATU | 72 | 98 | Faster coupling |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-9H-xanthene-9-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Step 1 : Functionalization of the tetrahydrocarbazole core via alkylation or reductive amination to introduce the methyl group at the 6-position (as seen in structurally related carbazole derivatives) .
- Step 2 : Formation of the amide bond between the modified carbazole intermediate and 9H-xanthene-9-carboxylic acid using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst .
- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures is recommended for isolating high-purity product .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regioselectivity of the methyl group on the carbazole and the integrity of the xanthene-carboxamide bond. Aromatic protons in the xanthene core (δ 6.8–8.2 ppm) and carbazole methylene groups (δ 2.5–3.5 ppm) are diagnostic .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., calculated for ) .
- IR Spectroscopy : Amide C=O stretching (~1650–1700 cm) and N-H bending (~1550 cm) confirm bond formation .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- In vitro assays : Screen against kinase targets (e.g., CDK or JAK families) due to structural similarity to carbazole-based kinase inhibitors. Use ATP-competitive binding assays with fluorescence polarization .
- Cytotoxicity profiling : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation ( Å) to determine bond lengths, angles, and torsion angles. SHELXL (for refinement) and SHELXS/D (for structure solution) are essential for resolving disorder in the tetrahydrocarbazole ring .
- Analysis : Apply Cremer-Pople puckering parameters to quantify ring puckering in the tetrahydrocarbazole moiety, which affects ligand-receptor binding .
- Software : ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .
Q. How to address contradictory activity data in different assay systems?
- Methodological Answer :
- Assay Optimization : Control variables such as DMSO concentration (<0.1% to avoid solvent effects) and ATP levels (for kinase assays).
- Data Validation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Structural Insights : Compare crystallographic data with molecular docking (e.g., AutoDock Vina) to identify conformational changes affecting activity .
Q. What strategies improve yield during the amide coupling step?
- Methodological Answer :
- Coupling Reagents : Replace DCC with T3P (propylphosphonic anhydride) for reduced side reactions.
- Solvent Optimization : Use anhydrous DMF or THF with molecular sieves to minimize hydrolysis.
- Microwave Assistance : Apply microwave irradiation (50–100°C, 30 min) to accelerate reaction kinetics .
Q. How to analyze hydrogen-bonding patterns in the solid state and their impact on solubility?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
